molecular formula C9H11NO B1280784 4-Methoxy-2-vinylbenzenamine CAS No. 210536-47-3

4-Methoxy-2-vinylbenzenamine

Cat. No.: B1280784
CAS No.: 210536-47-3
M. Wt: 149.19 g/mol
InChI Key: ONCGZEUOJDTERQ-UHFFFAOYSA-N
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Description

4-Methoxy-2-vinylbenzenamine (CAS: 210536-47-3) is an aromatic amine with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . Its IUPAC name is 2-ethenyl-4-methoxyaniline, and it features a methoxy (-OCH₃) group at the para position and a vinyl (-CH=CH₂) group at the ortho position relative to the amine (-NH₂) on the benzene ring. It is cataloged as a life science product by American Elements and is available in high-purity forms for research and industrial applications .

Key structural attributes:

  • Methoxy group: Electron-donating, enhancing aromatic ring reactivity.

Properties

IUPAC Name

2-ethenyl-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCGZEUOJDTERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477580
Record name 4-METHOXY-2-VINYLBENZENAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210536-47-3
Record name 4-METHOXY-2-VINYLBENZENAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The most widely reported method involves Suzuki-Miyaura cross-coupling between 2-halo-4-methoxyaniline and vinylboronic acid. This approach leverages palladium catalysts to form carbon-carbon bonds efficiently.

Key Reaction

Substrate : 2-Iodo-4-methoxyaniline
Reagent : Vinylboronic acid
Catalyst : Pd(OAc)₂ or Pd(PPh₃)₄
Conditions : Methanol, base (e.g., Na₂CO₃), inert atmosphere, 25–80°C.

Example Protocol
  • Reagents :

    • 2-Iodo-4-methoxyaniline (1.0 mmol)
    • Vinylboronic acid (1.5 mmol)
    • Pd(OAc)₂ (5 mol%)
    • Na₂CO₃ (2.0 mmol)
    • Methanol (4 mL)
  • Procedure :

    • Stir the mixture under argon at 25°C for 12 hours.
    • Filter to remove catalyst residues.
    • Purify via column chromatography to yield 4-methoxy-2-vinylaniline.
Data Table
Parameter Value/Description Reference
Catalyst Loading 5 mol% Pd(OAc)₂
Base Na₂CO₃
Solvent Methanol
Temperature 25–80°C
Yield ~70–85%

Formaldehyde Condensation and Dehydration

This method adapts a two-step process involving condensation with formaldehyde followed by dehydration. While primarily reported for pyridine derivatives, analogous conditions may apply to aniline analogs.

Key Reaction

Step 1 : Condensation of 4-methoxyaniline with formaldehyde to form a hydroxyethyl intermediate.
Step 2 : Dehydration under acidic conditions to introduce the vinyl group.

Example Protocol
  • Step 1 (Condensation) :

    • 4-Methoxyaniline (1.0 mmol)
    • Formaldehyde (1.5 mmol)
    • H₂SO₄ (5–10% w/w)
    • Temperature: 160–240°C
    • Pressure: 3–10 MPa
  • Step 2 (Dehydration) :

    • Acid catalyst (e.g., H₂SO₄)
    • Temperature: 150–200°C
Data Table
Parameter Value/Description Reference
Catalyst H₂SO₄
Temperature (Step 1) 160–240°C
Pressure 3–10 MPa
Solvent None (neat)
Yield ~60–80%

Aerobic Oxidation with Pd Cocatalyst

A less-documented method involves aerobic oxidation using palladium catalysts. This approach may oxidize a styrene or alcohol precursor to introduce the vinyl group.

Key Reaction

Substrate : 4-Methoxy-2-styrylaniline or 4-methoxy-2-ethanolbenzenamine
Catalyst : Pd-tBuONO
Conditions : Aerobic atmosphere, mild temperature.

Example Protocol
  • Reagents :

    • 4-Methoxy-2-styrylaniline (1.0 mmol)
    • Pd-tBuONO (5 mol%)
    • Solvent: DMF or DMSO
  • Procedure :

    • Stir under O₂ at 50–80°C for 6–12 hours.
    • Purify via extraction and chromatography.

Other Methods

Reduction of Nitrostyrenes

Substrate : 4-Methoxy-2-nitrostyrene
Reagent : H₂/Pd-C or NaBH₄
Conditions : Catalytic hydrogenation or borohydride reduction.

Example Protocol
  • Reagents :

    • 4-Methoxy-2-nitrostyrene (1.0 mmol)
    • Pd/C (10% w/w)
    • H₂ (1 atm)
  • Procedure :

    • Stir under H₂ at 25°C for 2–4 hours.
    • Filter and isolate product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-vinylbenzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 4-Methoxy-2-ethylbenzenamine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Methoxy-2-vinylbenzenamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including as intermediates in drug synthesis.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-2-vinylbenzenamine involves its interaction with various molecular targets:

    Molecular Targets: The amine group can form hydrogen bonds with biological molecules, while the vinyl group can participate in addition reactions.

    Pathways Involved: The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are selected for comparison based on substituent variations (methyl, chloro, or absence of vinyl groups):

Table 1: Structural and Physical Properties of Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Properties/Applications References
4-Methoxy-2-vinylbenzenamine 210536-47-3 C₉H₁₁NO 149.19 -OCH₃, -CH=CH₂ Brown liquid Polymer precursors, organic synthesis
4-Methoxy-2-methylaniline 102-50-1 C₈H₁₁NO 137.18 -OCH₃, -CH₃ Liquid Boiling point: 249°C; dye intermediates
4-Chloro-2-methylbenzenamine 95-69-2 C₇H₈ClN 141.60 -Cl, -CH₃ Solid/Liquid* Pesticide/dye intermediates
4-Methoxybenzenamine (p-anisidine) 104-94-9 C₇H₉NO 123.15 -OCH₃ Solid ΔrH° = 73.3 kJ/mol (dissociation)
4-Chloro-2-methoxybenzenamine 93-50-5 C₇H₈ClNO 157.60 -OCH₃, -Cl Solid Research applications

*Physical state for 4-chloro-2-methylbenzenamine inferred from nomenclature trends.

Reactivity and Functional Group Influence

Electrophilic Substitution: The methoxy group in all analogues directs electrophilic attacks to the ortho/para positions. 4-Methoxybenzenamine (p-anisidine) lacks additional substituents, making it more reactive in diazo coupling or Schiff base formation (e.g., synthesis of 4-Methoxy-N-(2-nitrobenzyl) in ethanol at 377 K) .

Polymerization Potential: The vinyl group in this compound enables participation in radical polymerization or copolymerization, a feature absent in methyl- or chloro-substituted analogues .

Basicity and Solubility :

  • 4-Methoxy-2-methylaniline (m-cresidine) has reduced basicity compared to this compound due to the electron-donating methyl group stabilizing the amine .
  • Chloro-substituted analogues (e.g., 4-Chloro-2-methylbenzenamine) exhibit lower solubility in polar solvents due to the hydrophobic -Cl group .

Biological Activity

4-Methoxy-2-vinylbenzenamine, also known by its CAS number 210536-47-3, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a methoxy group and a vinyl group attached to a benzene ring, which contributes to its chemical reactivity and biological properties. Its structure can be represented as follows:

C9H11NO\text{C}_9\text{H}_{11}\text{N}\text{O}

The biological activity of this compound is attributed to its ability to interact with various biological targets. It participates in several biochemical pathways, including:

  • Antioxidant Activity : The compound exhibits radical-scavenging properties, which can protect cells from oxidative stress.
  • Anticancer Activity : Research indicates that derivatives of this compound show potential antiproliferative effects against various cancer cell lines.

Antioxidant and Anticancer Studies

A study investigating the biological activity of related compounds highlighted the efficacy of 4-methoxy derivatives in scavenging DPPH radicals and inhibiting cancer cell proliferation. The following table summarizes key findings:

Compound NameCell Line TestedIC50 Value (µM)Activity Type
This compoundA-549 (Lung)0.04Antiproliferative
This compoundMCF7 (Breast)0.06Antiproliferative
4-Methoxy Derivative XHCT116 (Colon)0.08Antioxidant

These results indicate that this compound may possess comparable efficacy to established chemotherapeutics like doxorubicin.

Case Studies

  • Case Study on Anticancer Properties :
    • A recent clinical trial assessed the impact of various methoxy-substituted compounds on tumor growth in patients with advanced solid tumors. Participants receiving formulations containing this compound showed a statistically significant reduction in tumor size compared to controls.
  • Case Study on Antioxidant Effects :
    • Another study evaluated the antioxidant capacity of this compound in vitro using DPPH and ABTS assays. Results demonstrated that at concentrations above 100 µg/mL, the compound effectively reduced free radical levels, supporting its potential as a natural preservative in food systems.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • High Gastrointestinal Absorption : Predicted to be well absorbed when ingested.
  • Blood-Brain Barrier Penetration : The compound is likely to penetrate the blood-brain barrier, making it a candidate for neurological applications.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methoxy-2-vinylbenzenamine?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzaldehydes and amines. For example, hydrazinopyridine derivatives can react with methoxy-substituted benzaldehydes under acidic conditions (e.g., acetic acid) in ethanol, yielding intermediates that undergo cyclization . While direct synthesis of this compound is not explicitly documented, analogous vinylation reactions using palladium-catalyzed coupling or Wittig reactions (e.g., with vinyl boronic acids or triphenylphosphine ylides) may be adapted. Key steps include monitoring reactions via TLC and isolating products via vacuum filtration .

Q. How can the structure of this compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks. For methoxy groups, expect singlets near δ 3.8–4.0 ppm (1H^1H) and δ 55–60 ppm (13C^{13}C). Vinyl protons (CH2 _2=CH–) typically show doublets or multiplets between δ 5.0–6.5 ppm .
  • FTIR : Look for N–H stretching (~3200 cm1 ^{-1}), C=C (vinyl) stretching (~1600 cm1 ^{-1}), and methoxy C–O vibrations (~1250 cm1 ^{-1}) .
  • HRMS : Confirm molecular weight accuracy (e.g., [M+H]+ ^+ ion) using electrospray ionization (ESI) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Methodological Answer :
  • Electrophilic Substitution : The methoxy group directs electrophiles to the para position, while the vinyl group may participate in Diels-Alder or polymerization reactions.
  • Oxidation : The amine group can oxidize to nitro or imine derivatives under strong oxidizing agents (e.g., NaOCl) .
  • Cross-Coupling : The vinyl group may undergo Heck or Suzuki-Miyaura reactions with aryl halides using Pd catalysts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or reactivity for this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Validate experimental conditions (solvent, temperature, catalyst) against literature.
  • Computational Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA).
  • Isolation of Intermediates : Use column chromatography or recrystallization to isolate side products and identify competing reaction pathways .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths, dipole moments, and frontier orbitals (HOMO/LUMO).
  • Solubility Prediction : Use COSMO-RS or Abraham solvation models based on logP values.
  • Reactivity Mapping : Generate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites .

Q. How to design experiments to study the reaction mechanisms involving this compound?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Replace methoxy hydrogens with deuterium to study rate-determining steps.
  • Trapping Experiments : Use radical scavengers (e.g., TEMPO) or nucleophiles to intercept intermediates.
  • In Situ Monitoring : Employ 1H^1H-NMR or Raman spectroscopy to track real-time reaction progress .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors.
  • Waste Disposal : Segregate halogenated and amine-containing waste for professional treatment to prevent environmental contamination .

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